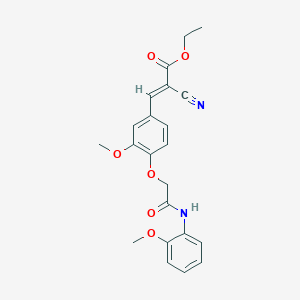

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, methoxy groups, and an ethyl ester, making it a subject of interest for researchers.

Preparation Methods

The synthesis of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetic ester in the presence of a base. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace functional groups in the compound.

Scientific Research Applications

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate can be compared with similar compounds such as:

Ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate: This compound has a similar structure but with a hydroxy group instead of an amino group, leading to different chemical properties and reactivity.

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares the methoxyphenyl and acrylate moieties but differs in the overall structure, affecting its applications and interactions.

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.

Biological Activity

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Details |

|---|---|

| Molecular Formula | C22H21N3O7 |

| Molecular Weight | 439.4 g/mol |

| IUPAC Name | Ethyl (E)-2-cyano-3-[3-methoxy-4-[2-(2-methyl-5-nitroanilino)-2-oxoethoxy]phenyl]prop-2-enoate |

| InChI Key | KRAHUGGLXFCCBY-CXUHLZMHSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate biochemical pathways through:

- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction: The compound may bind to receptors, influencing cellular signaling pathways.

- Biochemical Probes: Its reactivity allows it to serve as a probe in biochemical assays.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives showed cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

-

Antitumor Efficacy Study:

- Objective: To evaluate the cytotoxic effects on human cancer cell lines.

- Methodology: Cell viability assays were performed using MTT assays.

- Results: The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent antitumor activity.

-

Antimicrobial Activity Assessment:

- Objective: To assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology: Disk diffusion method was employed to determine the zone of inhibition.

- Results: Significant inhibition zones were observed, particularly against Staphylococcus aureus and Escherichia coli.

Applications in Medicine and Industry

The unique properties of this compound make it suitable for various applications:

- Medicinal Chemistry: Development of new therapeutic agents targeting cancer and bacterial infections.

- Biochemistry: Utilization as a biochemical probe for studying enzyme kinetics and receptor interactions.

- Industrial Applications: Potential use in the formulation of adhesives and sealants due to its chemical stability and reactivity.

Properties

Molecular Formula |

C22H22N2O6 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

ethyl (E)-2-cyano-3-[3-methoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoate |

InChI |

InChI=1S/C22H22N2O6/c1-4-29-22(26)16(13-23)11-15-9-10-19(20(12-15)28-3)30-14-21(25)24-17-7-5-6-8-18(17)27-2/h5-12H,4,14H2,1-3H3,(H,24,25)/b16-11+ |

InChI Key |

ZSYNCZWHVYKZKE-LFIBNONCSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2OC)OC)/C#N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2OC)OC)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.